molecular formula C9H16O9 B12279663 4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid

4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid

Cat. No.: B12279663
M. Wt: 268.22 g/mol
InChI Key: FQHUAUMYHAJTDH-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid is a complex organic compound with the molecular formula C₉H₁₆O₉. It is known for its unique structure, which includes multiple hydroxyl groups and a keto group. This compound is also referred to as 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9-hexahydroxy-2-oxo-nonanoic acid typically involves the oxidation of nonanoic acid derivatives. One common method includes the ozonolysis of oleic acid, followed by further oxidation steps . The reaction conditions often require controlled temperatures and the presence of oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale ozonolysis processes, where oleic acid is subjected to ozone treatment to break down the double bonds and introduce hydroxyl groups. This is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-hexahydroxy-2-oxo-nonanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5,6,7,8,9-Hexahydroxy-2-oxo-nonanoic acid is unique due to its multiple hydroxyl groups and keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O9/c10-2-5(13)7(15)8(16)6(14)3(11)1-4(12)9(17)18/h3,5-8,10-11,13-16H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUAUMYHAJTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865060
Record name 3-Deoxynon-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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